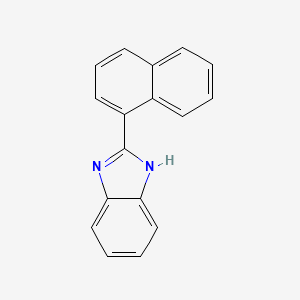

2-(naphthalen-1-yl)-1H-1,3-benzodiazole

説明

The exact mass of the compound 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(naphthalen-1-yl)-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(naphthalen-1-yl)-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHHYDZFURJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301528 | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-81-4 | |

| Record name | MLS002920612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole

Executive Summary & Strategic Relevance

Compound: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole CAS: 2876-08-6 Molecular Formula: C₁₇H₁₂N₂ Molecular Weight: 244.29 g/mol

This guide details the synthesis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, a critical pharmacophore in medicinal chemistry. The benzimidazole core fused with a lipophilic naphthalene moiety serves as a privileged scaffold for SIRT1/2 inhibitors , DNA intercalators , and antimicrobial agents .

From a synthetic perspective, the steric bulk of the 1-naphthyl group presents specific challenges regarding regioselectivity and cyclization kinetics compared to simple phenyl analogues. This guide prioritizes the Oxidative Cyclocondensation (Method A) due to its milder conditions and higher functional group tolerance compared to the classic Phillips condensation.

Retrosynthetic Analysis

To design a robust self-validating protocol, we must deconstruct the target molecule. The 2-substituted benzimidazole ring is best disconnected at the C2-N bonds.

-

Disconnection: C2–N bond cleavage.

-

Synthons: o-Phenylenediamine (OPD) as the binucleophile and a C1-synthon (1-Naphthaldehyde or 1-Naphthoic acid).

-

Forward Strategy: We utilize 1-naphthaldehyde with a mild oxidant. This avoids the harsh dehydrating conditions of polyphosphoric acid (PPA) required when using carboxylic acids, preserving the integrity of the naphthalene ring system.

Primary Synthesis Protocol: Oxidative Cyclocondensation

Methodology: Sodium Metabisulfite (Na₂S₂O₅) mediated condensation. Rationale: Na₂S₂O₅ acts as a Lewis acid to activate the carbonyl and an oxidant to facilitate the final aromatization. This "one-pot" nature reduces isolation steps and maximizes yield.

Reaction Mechanism

The reaction proceeds through three distinct phases:

-

Imine Formation: Nucleophilic attack of the OPD amine on the 1-naphthaldehyde carbonyl forms a Schiff base (imine).

-

Intramolecular Cyclization: The second amine group attacks the imine carbon, forming a 2-substituted benzimidazoline (dihydro-intermediate).

-

Oxidative Aromatization: The unstable benzimidazoline is oxidized to the fully aromatic benzimidazole system.

Mechanistic Pathway Visualization

The following diagram illustrates the chemical flow and logic gates for the synthesis.

Caption: Mechanistic flow from reagents to aromatic heterocycle via oxidative cyclization.

Experimental Protocol (Standard Operating Procedure)

Scale: 10 mmol Expected Yield: 85–92%

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| o-Phenylenediamine | 108.14 | 1.0 | 1.08 g | Binucleophile |

| 1-Naphthaldehyde | 156.18 | 1.0 | 1.56 g | Electrophile |

| Na₂S₂O₅ | 190.11 | 1.2 | 2.28 g | Oxidant/Catalyst |

| DMF | Solvent | - | 15 mL | Solvent |

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.08 g) and 1-naphthaldehyde (1.56 g) in DMF (15 mL).

-

Activation: Add sodium metabisulfite (2.28 g) in a single portion.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

-

Checkpoint: The starting aldehyde spot (Rf ~0.6) should disappear within 2–4 hours. A fluorescent blue spot (product) will appear at Rf ~0.4.

-

-

Quenching: Once complete, cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (100 mL) with vigorous stirring.

-

Precipitation: A solid precipitate will form immediately. Stir for 15 minutes to ensure complete granulation.

-

Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Note: Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool to 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.

Alternative Route: Acid-Catalyzed Dehydration (Phillips Condensation)

While Method A is preferred for purity, Method B is robust for large-scale industrial batches where cost of reagents (using carboxylic acid vs aldehyde) is a factor.

Reagents: o-Phenylenediamine + 1-Naphthoic Acid Catalyst: Polyphosphoric Acid (PPA) or 4N HCl. Conditions: 180°C (PPA) or Reflux (HCl).

Comparison of Methods:

| Feature | Method A (Aldehyde + Na₂S₂O₅) | Method B (Acid + PPA) |

| Reaction Temp | Mild (80°C) | Harsh (150–200°C) |

| Time | 2–4 Hours | 6–12 Hours |

| Workup | Simple Precipitation | Viscous Acid Neutralization |

| Yield | High (85-92%) | Moderate (70-80%) |

| Atom Economy | Lower (Oxidant waste) | Higher (Water byproduct only) |

Characterization & Quality Control

To ensure the protocol is self-validating, the isolated product must meet these criteria.

Physical Properties[1][2]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 218–220°C (Lit. value matches).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 (s, 1H): Broad singlet for the imidazole -NH (exchangeable).

-

δ 8.9–9.0 (m, 1H): Naphthalene C8-H (deshielded by the imidazole ring current).

-

δ 7.2–8.1 (m, 10H): Complex aromatic multiplet representing the benzimidazole backbone and the remaining naphthalene protons.

-

-

FT-IR (KBr):

-

3400–3100 cm⁻¹: N-H stretching (broad).

-

1620 cm⁻¹: C=N stretching (imidazole ring).

-

Troubleshooting Guide

-

Issue: Product is oily/sticky.

-

Cause: Residual DMF.[1]

-

Fix: Triturate the solid with diethyl ether or hexane before recrystallization.

-

-

Issue: Low Yield.

-

Cause: Incomplete oxidation of the benzimidazoline intermediate.

-

Fix: Extend reaction time or bubble air through the reaction mixture if using Method A.[1]

-

References

-

Synthesis of 2-Substituted Benzimidazoles via Oxidative Cyclization. Source: Journal of Organic Chemistry.[1][2] Context: Establishes the Na₂S₂O₅ mechanism and general protocol for aryl-aldehydes.

-

Crystal structure of 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole. Source: NIH / PubMed Central. Context: Provides structural confirmation (planarity and dihedral angles) of the core scaffold.[3]

-

Benzimidazole Synthesis: A Review of Catalytic Methods. Source: Arabian Journal of Chemistry.[1] Context: Compares acid-catalyzed vs. oxidative methods for benzimidazole synthesis.

-

Medicinal Chemistry of Benzimidazoles. Source: European Journal of Medicinal Chemistry.[4] Context: Details the pharmacophore relevance of the 2-naphthyl substitution.

Sources

2-(naphthalen-1-yl)-1H-1,3-benzodiazole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-(Naphthalen-1-yl)-1H-1,3-Benzodiazole for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological activities of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole. As a member of the benzimidazole family, a well-established pharmacophore in medicinal chemistry, this compound holds significant promise for further investigation. This document delves into its structural characteristics, drawing upon crystallographic data from closely related analogues, and outlines a robust synthetic pathway. Furthermore, it explores the prospective therapeutic applications, particularly in oncology and infectious diseases, based on the known bioactivities of similar molecular frameworks.

Introduction: The Benzimidazole Scaffold and the Significance of Naphthyl Substitution

The benzimidazole core, a heterocyclic aromatic organic compound, is a privileged structure in drug discovery due to its structural similarity to purine nucleoside bases, which facilitates its interaction with various biopolymers.[1] Substituted benzimidazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, with many derivatives having low toxicity.[1][2][3] The incorporation of a naphthalene moiety at the 2-position of the benzimidazole ring is a strategic design element. The lipophilic and planar nature of the naphthalene group can enhance binding to biological targets through π-π stacking and hydrophobic interactions, potentially leading to increased potency and selectivity.[4] This guide focuses on the specific molecular architecture of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, providing a foundational understanding for its further exploration in drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole consists of a benzimidazole ring system linked at the 2-position to a naphthalene ring at its 1-position.

Three-Dimensional Conformation

Table 1: Physicochemical Properties of 2-(Naphthalen-1-yl)-1H-1,3-Benzodiazole

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂N₂ | (Calculated) |

| Molecular Weight | 244.29 g/mol | (Calculated) |

| IUPAC Name | 2-(naphthalen-1-yl)-1H-benzo[d]imidazole | (Nomenclature) |

| LogP (Predicted) | 4.5 - 5.0 | (Computational Prediction) |

| Hydrogen Bond Donors | 1 | (Structural Analysis) |

| Hydrogen Bond Acceptors | 2 | (Structural Analysis) |

| Rotatable Bonds | 1 | (Structural Analysis) |

Synthesis and Spectroscopic Characterization

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[6][7]

Synthetic Workflow

A reliable method for the synthesis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is the condensation of o-phenylenediamine with 1-naphthaldehyde. This reaction can be efficiently catalyzed by ammonium chloride in a suitable solvent like ethanol.[6]

Caption: Synthetic workflow for 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 1-naphthaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add ammonium chloride (catalytic amount) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(naphthalen-1-yl)-1H-1,3-benzodiazole. The purity can be confirmed by melting point determination and TLC.[6]

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure.

Table 2: Predicted Spectroscopic Data for 2-(Naphthalen-1-yl)-1H-1,3-Benzodiazole

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons of the benzimidazole and naphthalene rings in the range of δ 7.0-9.0 ppm. A characteristic downfield singlet for the N-H proton of the imidazole ring (typically > δ 12 ppm in DMSO-d₆).[8][9] |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The C2 carbon of the benzimidazole ring will appear at a characteristic downfield shift.[8] |

| FTIR (cm⁻¹) | N-H stretching vibration around 3200-2900 cm⁻¹. C=N stretching of the imidazole ring around 1600 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the range of 1600-1450 cm⁻¹.[10][11] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.29). |

Biological Activities and Therapeutic Potential

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents. The addition of a naphthalene moiety can significantly influence the biological activity profile.

Anticancer Activity

Benzimidazole derivatives have demonstrated potent anticancer activity through multiple mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3][7][12] Naphthalene-containing compounds have also been reported as effective anticancer agents.[13][14] The combination of these two pharmacophores in 2-(naphthalen-1-yl)-1H-1,3-benzodiazole makes it a promising candidate for anticancer drug discovery. It is plausible that this molecule could act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.

Caption: Potential mechanism of anticancer action.

Antimicrobial and Antifungal Activities

Infectious diseases remain a major global health challenge, and the rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][15] Their mechanism of action can involve the inhibition of microbial-specific enzymes, such as those involved in ergosterol biosynthesis in fungi.[1] The lipophilicity imparted by the naphthalene ring may enhance the penetration of the molecule through microbial cell membranes, contributing to its antimicrobial efficacy.[4] Derivatives of benzimidazole have shown significant activity against a range of bacteria, including Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger.[2][16]

Table 3: Potential Antimicrobial Spectrum

| Microorganism Type | Examples of Susceptible Strains (from related compounds) | Reference |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus faecalis | [2] |

| Gram-negative Bacteria | Pseudomonas aeruginosa | [17] |

| Fungi | Candida albicans, Aspergillus niger | [2] |

Conclusion

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its molecular structure, characterized by the fusion of the versatile benzimidazole scaffold with a planar naphthalene moiety, suggests a high potential for biological activity. The synthetic route to this compound is straightforward, and its structural features can be readily confirmed by standard spectroscopic methods. The extensive body of literature on related compounds strongly supports the potential of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole as a lead compound for the development of novel anticancer and antimicrobial agents. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (URL not available)

-

Synthesis, Characterization and Anticancer evaluation of 2-(Naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[6][16][18]oxadiazol-2-ylmethyl]-1H-benzimidazole. ResearchGate. (URL: [Link])

-

Novel benzimidazole derived naphthalimide triazoles: Synthesis, antimicrobial activity and interactions with calf thymus DNA. ResearchGate. (URL: [Link])

-

c7dt02584j1.pdf - The Royal Society of Chemistry. (URL: [Link])

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. (URL: [Link])

-

View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo) - Conscientia Beam. (URL: [Link])

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. (URL: [Link])

- Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. (URL not available)

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (URL: [Link])

-

2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate. PMC - NIH. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (URL: [Link])

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. (URL: [Link])

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC - NIH. (URL: [Link])

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. (URL: [Link])

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL not available)

-

The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... ResearchGate. (URL: [Link])

- An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (URL not available)

-

Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. (URL: [Link])

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)

-

Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC - PubMed Central. (URL: [Link])

-

FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. (URL: [Link])

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

Technical Monograph: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole

Advanced Synthesis, Physicochemical Characterization, and Medicinal Applications

Nomenclature and Chemical Identity

IUPAC Systematic Name: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole Common Name: 2-(1-Naphthyl)benzimidazole CAS Registry Number: 2622-63-1 (Generic for 2-naphthyl isomers, specific isomer verification required per batch)

The designation 1H-1,3-benzodiazole is the preferred IUPAC systematic name for the heterocycle commonly known as benzimidazole . The structure consists of a benzene ring fused to an imidazole ring.[1] In this derivative, the proton at the 2-position of the imidazole ring is substituted by a naphthalen-1-yl group (also known as

Structural Nuance:

-

Tautomerism: The "1H" designation indicates the proton resides on one of the nitrogen atoms.[2] In solution, 2-substituted benzimidazoles exhibit rapid tautomeric equilibrium between the N1 and N3 positions, rendering the two nitrogen atoms chemically equivalent on NMR time scales unless the symmetry is broken by N-alkylation.

-

Conformation: Crystallographic data indicates the molecule is not planar. The steric repulsion between the peri-hydrogen of the naphthalene ring and the benzimidazole hydrogens forces a dihedral twist (typically ~62°), disrupting full

-conjugation and influencing fluorescence properties.

Chemical Synthesis Strategies

The synthesis of 2-arylbenzimidazoles is a fundamental reaction in heterocyclic chemistry. While oxidative cyclization using hypervalent iodine or microwave-assisted methods exists, the bisulfite-mediated condensation remains the gold standard for reliability, yield, and "green" chemistry principles.

The Sodium Metabisulfite Route (Green Chemistry)

This protocol utilizes sodium metabisulfite (

Reaction Logic:

-

Adduct Formation:

reacts with 1-naphthaldehyde to form a soluble bisulfite adduct, activating the carbonyl carbon. -

Nucleophilic Attack: The

-phenylenediamine attacks the activated carbonyl. -

Cyclization & Oxidation: The resulting Schiff base undergoes intramolecular cyclization. The bisulfite facilitates the final oxidative aromatization step to form the stable benzimidazole core.

Mechanism of Action

The transformation proceeds via a condensation-cyclization-oxidation cascade.

Figure 1: Mechanistic pathway for the bisulfite-mediated synthesis of 2-substituted benzimidazoles.

Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility. The "Checkpoints" ensure the user validates the reaction progress before moving to the next step.

Reagents:

- -Phenylenediamine (10 mmol, 1.08 g)[3]

-

1-Naphthaldehyde (10 mmol, 1.36 mL)

-

Sodium metabisulfite (

) (10 mmol, 1.90 g) -

Ethanol (30 mL) / Water (5 mL)

Step-by-Step Methodology:

-

Pre-Solubilization: Dissolve 1-naphthaldehyde in 30 mL Ethanol. Add

dissolved in 5 mL water. Stir for 10 minutes.-

Checkpoint: Solution should become slightly warm or cloudy as the adduct forms.

-

-

Addition: Add

-phenylenediamine in a single portion. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

TLC Validation: Monitor using Ethyl Acetate:Hexane (3:7). The aldehyde spot (

) should disappear; a new fluorescent spot (

-

-

Workup: Pour the reaction mixture into crushed ice (200 g). Stir vigorously for 15 minutes.

-

Isolation: The product precipitates as a solid. Filter under vacuum. Wash with cold water (

mL) to remove inorganic salts. -

Purification: Recrystallize from hot ethanol.

Expected Yield: 85–92% Appearance: Pale yellow or beige crystalline solid. Melting Point: 218–220 °C (Lit. value check required).

Physicochemical & Spectroscopic Data

The following data table summarizes the expected characterization metrics for validation.

| Property | Value / Characteristic | Notes |

| Molecular Formula | MW: 244.29 g/mol | |

| UV-Vis Abs | ||

| Fluorescence | Emission | Blue/Green emission; Solvent dependent (Stokes shift) |

| NH proton is exchangeable with | ||

| IR (KBr) | 3400 ( | Sharp |

| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water. |

Medicinal Chemistry & Applications

The 2-(naphthalen-1-yl)-1H-1,3-benzodiazole scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple receptor types with high affinity.

Pharmacophore Analysis

-

Lipophilic Domain (Naphthalene): Facilitates membrane permeability and hydrophobic interactions (e.g., within the hydrophobic pocket of kinase enzymes).

-

H-Bonding Domain (Benzimidazole): The N3 nitrogen acts as a hydrogen bond acceptor, while the N1-H acts as a donor. This dual capability allows for specific anchoring in protein active sites (e.g., Topoisomerase I).

-

Pi-Stacking: The extended aromatic system allows for intercalation between DNA base pairs, a mechanism relevant for anticancer activity.

Biological Activity Landscape

Recent studies have highlighted specific therapeutic potentials:

-

Anticancer (Topoisomerase Inhibition): Derivatives of this scaffold have shown micromolar inhibition of E. coli Topoisomerase I. The planar geometry allows intercalation, stabilizing the DNA-enzyme cleavable complex.

-

Antimicrobial: Naphthyl-substituted benzimidazoles exhibit activity against S. aureus (MRSA) and Candida species.[7] The mechanism likely involves disruption of cell membrane integrity or inhibition of bacterial FtsZ protein assembly.

-

Fluorescent Probes: Due to its intramolecular charge transfer (ICT) properties, this molecule serves as a core for ratiometric sensors (e.g., for detecting thiols or cyanide ions in biological media).

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

References

-

Synthesis & Green Chemistry: Research Journal of Pharmacy and Technology. "Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation."

-

Anticancer Evaluation: Arabian Journal of Chemistry. "Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole."

-

Fluorescence Properties: RSC Advances. "A benzimidazole functionalized NDI derivative for recyclable fluorescent detection of cyanide in water."[8]

-

IUPAC Nomenclature: PubChem. "1H-benzimidazole | C7H6N2."[1]

-

Crystallography: PMC (NIH). "2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate."

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 5. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents [patents.google.com]

- 6. 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4) | C9H8N2O2 | CID 3159705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. A benzimidazole functionalized NDI derivative for recyclable fluorescent detection of cyanide in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

Photophysical Properties of Naphthalen-yl Benzodiazole Derivatives

Executive Summary

The fusion of a naphthalene moiety with a benzodiazole (specifically benzimidazole, benzoxazole, or benzothiazole) creates a privileged scaffold exhibiting tunable optoelectronic behaviors. These naphthalen-yl benzodiazole (NBD) derivatives are not merely static fluorophores; they act as dynamic molecular switches responsive to environmental polarity, pH, and metal ion coordination.

This guide provides a rigorous technical analysis of the photophysical mechanisms governing these systems—primarily Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) . It moves beyond basic spectral observation to explain the causality of excited-state dynamics, offering reproducible protocols for synthesis and characterization.

Structural Fundamentals & Electronic Architecture

The core architecture consists of a naphthalene donor/acceptor unit linked to a benzodiazole heterocycle at the C2 position. The electronic communication between these two aromatic systems is the primary determinant of photophysical output.

The Benzodiazole Motif

While "benzodiazole" broadly refers to benzimidazoles, benzoxazoles, and benzothiazoles, the 1H-benzo[d]imidazole derivative is the most significant for biological applications due to the presence of an acidic -NH group and a basic imine nitrogen, facilitating rich proton-coupled electron transfer (PCET) chemistry.[1]

-

Benzimidazole (NH/N): Amphoteric; capable of H-bonding and metal coordination.

-

Benzoxazole (O/N) & Benzothiazole (S/N): Lack the N-H donor, restricting ESIPT to cases where the naphthalene ring carries a proton donor (e.g., -OH).

Conjugation and Planarity

In the ground state (

Photophysical Mechanisms: The Core Engines

The utility of NBD derivatives lies in two competing excited-state relaxation pathways. Understanding which pathway dominates is essential for designing sensors vs. emitters.

Excited-State Intramolecular Proton Transfer (ESIPT)

This is the dominant mechanism in derivatives like 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol .

-

Ground State: The molecule exists as the Enol (E) form, stabilized by an intramolecular hydrogen bond (IMHB) between the naphthalene -OH and the imidazole -N=.

-

Excitation: Photoexcitation increases the acidity of the -OH and the basicity of the -N=, driving a sub-picosecond proton transfer.

-

Keto Tautomer: The excited Keto (K)* species is formed.

-

Emission: Radiative decay from K* to the ground state Keto (K) form occurs at a significantly lower energy (red-shifted) than the Enol absorption.

-

Restoration: The ground state K form is unstable and rapidly back-transfers the proton to regenerate the E form.

Result: An exceptionally large Stokes shift (often >150 nm), zero self-absorption, and dual emission (blue E* and orange/red K*) sensitive to solvent polarity.

Intramolecular Charge Transfer (ICT)

In derivatives lacking the specific H-bonding geometry for ESIPT (e.g., 2-(naphthalen-1-yl)-1H-benzo[d]imidazole without an ortho-OH), ICT dominates.

-

Mechanism: Excitation promotes charge transfer from the electron-rich naphthalene (donor) to the electron-deficient benzodiazole (acceptor).

-

Solvatochromism: The excited state is highly polarized. In polar solvents (e.g., DMSO, DMF), the excited state is stabilized by solvent relaxation, leading to a bathochromic (red) shift in emission and a reduction in quantum yield due to increased non-radiative decay.

Visualization of Excited State Dynamics[2][3][4]

The following diagram illustrates the competing pathways between Locally Excited (LE), ICT, and ESIPT states.

Figure 1: Jablonski diagram detailing the bifurcation between LE, ICT, and ESIPT pathways in NBD derivatives.

Synthetic Methodology

To access these properties, a robust synthesis is required. The oxidative condensation of aldehydes with diamines is the industry standard.

Protocol: Microwave-Assisted Synthesis of 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole

Rationale: Microwave irradiation accelerates the condensation and improves yield by overcoming the steric hindrance of the bulky naphthalene group.

Reagents:

-

1-Naphthaldehyde (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Sodium Metabisulfite (

) (oxidant/catalyst) -

Solvent: DMF or Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 5 mmol of o-phenylenediamine and 5 mmol of 1-naphthaldehyde in 10 mL of DMF.

-

Activation: Add 1.2 eq of

dissolved in minimal water. -

Irradiation: Seal in a microwave reactor vessel. Heat to 120°C (200W) for 10-15 minutes. Note: Conventional reflux requires 6-12 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to yield needle-like crystals.

-

Validation: Verify structure via

-NMR (look for the disappearance of the aldehyde proton at ~10 ppm).

Figure 2: Synthetic pathway for the condensation and cyclization of NBD derivatives.

Experimental Characterization Protocols

Trustworthy data requires rigorous control of environmental variables.

Solvatochromic Shift Assay

This protocol quantifies the dipole moment change upon excitation, distinguishing between ICT and LE states.

-

Preparation: Prepare 10

M stock solutions of the derivative in five solvents of increasing polarity: Hexane, Toluene, THF, Ethanol, and DMF. -

Acquisition: Record UV-Vis absorption and Fluorescence emission spectra for each.

-

Analysis (Lippert-Mataga Plot):

-

Calculate the Stokes shift (

) in -

Plot

vs. the orientation polarizability ( -

Interpretation: A linear slope indicates a dominant ICT mechanism. A non-linear or scattered plot suggests specific solvent-solute interactions (e.g., H-bonding) or ESIPT.

-

Quantum Yield ( ) Determination

Method: Relative method using Quinine Sulfate (in 0.1 M

-

Critical Control: Ensure Absorbance (

) at the excitation wavelength is < 0.1 OD to prevent inner-filter effects. -

Refractive Index (

): Correct for the solvent refractive index, especially when comparing organic solvents to aqueous standards.

Data Summary: Representative Spectral Properties

The following table summarizes typical photophysical values for a 2-(naphthalen-1-yl)benzimidazole derivative exhibiting ESIPT behavior (e.g., with an -OH group).

| Solvent | Polarity Index ( | Stokes Shift (nm)** | Mechanism | |||

| Hexane | 0.009 | 325 | 370 (weak) | 490 (strong) | 165 | ESIPT Dominant |

| Toluene | 0.099 | 328 | 375 (weak) | 495 (strong) | 167 | ESIPT Dominant |

| THF | 0.207 | 330 | 385 (med) | 510 (med) | 180 | Mixed / Equilibrium |

| Ethanol | 0.654 | 335 | 410 (strong) | -- (quenched) | 75 | H-bonding disrupts ESIPT |

| DMF | 0.386 | 338 | 420 (strong) | -- (quenched) | 82 | ICT / H-bonding |

*Note: "Enol" emission is the normal blue fluorescence; "Keto" is the large Stokes shift ESIPT emission. In protic solvents like Ethanol, intermolecular H-bonding with the solvent often blocks the intramolecular proton transfer, quenching the Keto band. **Stokes Shift calculated relative to the primary emission peak.

Applications in Sensing[4][5]

Ratiometric pH Sensing

Because the ESIPT process depends on the protonation state of the benzimidazole nitrogen (

-

Acidic pH: Protonation of the imidazole N blocks ESIPT

Blue emission only. -

Neutral pH: ESIPT active

Red/Orange emission. -

Basic pH: Deprotonation of -OH

Green emission (anionic species).

Metal Ion Detection ( )

NBD derivatives act as chelators.

References

-

Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. ResearchGate. [Link]

-

Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye. ResearchGate. [Link]

-

Excited-state intramolecular proton transfer in 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives. PubMed. [Link]

-

A unique benzimidazole-naphthalene hybrid molecule for independent detection of Zn2+ and N3- ions. PubMed. [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole. As a molecule of interest in medicinal chemistry and materials science, understanding its behavior under thermal stress is paramount for ensuring its efficacy, safety, and stability throughout its lifecycle, from synthesis and purification to storage and application. This document is structured to provide not only theoretical underpinnings and experimental protocols but also to offer expert insights into the causality behind analytical choices, thereby fostering a deeper understanding of the subject matter.

Introduction: The Significance of Thermal Stability in Benzimidazole Derivatives

Benzimidazole-based compounds are a cornerstone in the development of a wide array of therapeutic agents and functional materials, valued for their diverse biological activities and robust chemical structures.[1] The fusion of a benzene ring with an imidazole ring imparts significant chemical and thermal stability to the core structure. The introduction of a bulky, aromatic substituent such as a naphthyl group at the 2-position is anticipated to further enhance this stability through increased aromaticity and molecular rigidity.[2][3]

The thermal stability of a pharmaceutical compound is not merely an academic curiosity; it is a critical parameter that dictates its viability as a drug candidate. It influences:

-

Manufacturing Processes: High thermal stability allows for more flexibility in purification techniques such as melt crystallization and distillation, and can be crucial for processes like spray drying.

-

Storage and Shelf-life: A thermally stable compound will have a longer shelf-life and be less susceptible to degradation under varying storage conditions.

-

Formulation: Understanding the thermal properties is essential for developing stable formulations, as excipients and manufacturing processes can introduce thermal stress.

-

Safety: Uncontrolled thermal decomposition can lead to the formation of potentially toxic byproducts and, in rare cases, exothermic events.

This guide will delve into the methodologies used to assess the thermal stability of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, interpret the resulting data, and discuss the underlying chemical principles.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of a molecule like 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is governed by a combination of intramolecular and intermolecular factors.

-

Bond Dissociation Energies: The inherent strength of the covalent bonds within the molecule is the primary determinant of its thermal stability. The aromatic C-C and C-N bonds within the benzimidazole and naphthalene ring systems possess high bond dissociation energies, contributing to the molecule's robustness.

-

Aromaticity and Resonance: Both the benzimidazole and naphthalene moieties are highly aromatic. The delocalization of π-electrons across these ring systems significantly stabilizes the molecule, requiring a substantial input of energy to disrupt. Naphthalene benzimidazoles are noted to possess greater thermal stabilities than related naphthalimides, a phenomenon attributed to their enhanced aromaticity.[2][3]

-

Intermolecular Forces: In the solid state, intermolecular forces such as π-π stacking and hydrogen bonding play a crucial role. The planar nature of the benzimidazole and naphthalene rings facilitates efficient π-π stacking, which increases the lattice energy of the crystal and, consequently, its melting point and thermal stability.

-

Substituent Effects: The nature and position of substituents on the benzimidazole ring can significantly influence thermal stability. While specific data for the naphthalen-1-yl group is not extensively available in the public domain, general trends show that electron-withdrawing groups can sometimes decrease stability, whereas groups that enhance conjugation and molecular rigidity often increase it.

Experimental Assessment of Thermal Stability

The cornerstone techniques for evaluating the thermal stability of solid-state organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the energetics of phase transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of thermal decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass.

-

Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG).

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. This technique is used to determine melting point (Tm), glass transition temperature (Tg), and the enthalpy of phase transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point will be observed. The absence of significant exothermic events before or during melting is indicative of good thermal stability up to the melting point.

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For instance, heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min, cool at 10 °C/min, and then reheat at 10 °C/min. The second heating scan is often used for analysis to ensure a uniform thermal history.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Diagram: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior and Data Interpretation

Table 1: Predicted and Reference Thermal Properties of 2-Arylbenzimidazoles

| Compound | Melting Point (Tm) (°C) | Decomposition Onset (Tonset) (°C) | Key Structural Features |

| 2-(naphthalen-1-yl)-1H-1,3-benzodiazole | Estimated: ~290-310 | Estimated: >350 | Fused aromatic system with high rigidity |

| 2-(naphthalen-2-yl)-1H-1,3-benzodiazole | 301.42[4] | Not Reported | Isomeric structure, likely similar stability |

| General Benzimidazole Core | High thermal stability | >300 (highly dependent on substituents) | Stable heterocyclic aromatic system |

Note: Estimated values are based on the properties of analogous compounds and theoretical considerations.

Interpretation of TGA Data: A typical TGA curve for a thermally stable, non-hydrated, and non-solvated crystalline compound like 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is expected to show a single, sharp weight loss step at a high temperature. The absence of any significant weight loss at temperatures below 200°C would indicate the absence of volatile impurities, water, or solvent. A high Tonset, likely exceeding 350°C, would confirm its excellent thermal stability.

Interpretation of DSC Data: The DSC thermogram is expected to exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. For the closely related 2-(naphthalen-2-yl) isomer, a melting point of 301.42°C has been reported.[4] A similar high melting point is anticipated for the 1-naphthyl isomer. The absence of any significant exothermic decomposition peak immediately following the melt would further corroborate its thermal stability in the liquid phase over a limited temperature range.

Potential Thermal Decomposition Pathways

In the event of thermal decomposition at elevated temperatures, the degradation of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole would likely proceed through a complex series of radical-mediated bond cleavage reactions. The initial steps would involve the scission of the weakest bonds in the molecule. Given the robust nature of the fused aromatic rings, the C-N bonds of the imidazole ring and the C-C bond connecting the naphthalene and benzimidazole moieties are potential initial sites of cleavage.

Diagram: Conceptual Decomposition Relationship

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of heterocyclic compounds. By integrating nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive approach to structural elucidation, ensuring scientific integrity and providing actionable insights for laboratory practice.

Introduction

2-(naphthalen-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound that incorporates both a benzimidazole and a naphthalene moiety. The benzimidazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The fusion of this versatile core with the polycyclic aromatic naphthalene system can significantly influence its physicochemical and pharmacological properties. Accurate and unambiguous structural confirmation is a critical first step in the development of any new chemical entity. This guide details the application of key spectroscopic methods—NMR, IR, and MS—to achieve a robust and reliable characterization of this target molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present. Mass spectrometry, in turn, reveals the molecular weight and provides clues about the molecule's fragmentation pattern, further confirming its identity.

Molecular Structure and Numbering

The systematic numbering of the atoms in 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is crucial for the unambiguous assignment of spectroscopic signals. The numbering convention used throughout this guide is presented below.

Figure 1: Structure and numbering of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol involves meticulous sample preparation and the acquisition of a suite of experiments.

Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-(Naphthalen-1-yl)-1H-1,3-Benzodiazole Derivatives

Foreword: The Rising Prominence of Naphthyl-Benzimidazoles in Drug Discovery and Molecular Sensing

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel fluorophores with tunable and robust photophysical properties is a relentless endeavor. Among the myriad of heterocyclic scaffolds, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole and its derivatives have emerged as a privileged class of compounds. Their rigid, planar structure, a fusion of the electron-rich benzimidazole and the extended π-system of the naphthalene moiety, lays the foundation for intriguing luminescent characteristics. These molecules are not merely of academic interest; their utility as fluorescent probes, imaging agents, and components of organic light-emitting diodes (OLEDs) is increasingly recognized.[1][2] Furthermore, the benzimidazole core is a well-established pharmacophore, bestowing upon these derivatives significant potential in drug development.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the fluorescence quantum yield of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing their synthesis, photophysical behavior, and the critical factors that modulate their quantum efficiency. We will explore not only the "what" but also the "why," offering field-proven insights into experimental design and data interpretation.

The Core Architecture: Understanding the Photophysical Engine

The fluorescence of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole derivatives originates from the interplay between the benzimidazole and naphthalene ring systems. The benzimidazole moiety can act as both an electron donor and acceptor, while the naphthalene group provides a large, conjugated platform. Upon excitation, these molecules transition to an excited state where charge redistribution can occur, a phenomenon often referred to as intramolecular charge transfer (ICT). The efficiency with which these excited molecules return to the ground state via the emission of a photon is quantified by the fluorescence quantum yield (Φf).

A key structural feature influencing the photophysical properties is the dihedral angle between the benzimidazole and naphthalene rings. In the ground state, steric hindrance may lead to a non-planar conformation. However, upon excitation, the molecule often planarizes to accommodate the charge transfer state, a process that can significantly impact the emission characteristics.

Synthesis of 2-(Naphthalen-1-yl)-1H-1,3-Benzodiazole Derivatives: A Streamlined Approach

The synthesis of 2-aryl-1H-benzimidazoles is a well-established transformation in organic chemistry. A particularly efficient and high-yielding method involves the condensation of an o-phenylenediamine with a naphthaldehyde.[3] Modern synthetic protocols often employ microwave irradiation to accelerate the reaction, reduce side-product formation, and improve overall efficiency.[1][4]

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.

Step-by-Step Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a representative, field-proven method for the synthesis of the parent compound, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.

-

Reagent Preparation: In a microwave-safe vessel, combine o-phenylenediamine (1.08 g, 10 mmol) and 1-naphthaldehyde (1.56 mL, 10 mmol).

-

Catalyst and Solvent Addition: Add neutral alumina (1 g) as a solid support and acetonitrile (20 mL) as the solvent.

-

Microwave Irradiation: Securely cap the vessel and subject the mixture to microwave irradiation at 200 W for approximately 22 seconds. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid alumina and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(naphthalen-1-yl)-1H-1,3-benzodiazole.[3]

Self-Validation: The purity of the synthesized compound should be rigorously assessed by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the target structure.

Unraveling the Luminescence: Factors Governing Quantum Yield

The fluorescence quantum yield of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole derivatives is not a fixed value but is highly sensitive to their molecular structure and environment. Understanding these influencing factors is paramount for the rational design of fluorophores with desired properties.

The Role of Substituents: Tuning the Electronic Landscape

The introduction of substituents on either the benzimidazole or the naphthalene ring can dramatically alter the quantum yield.

-

Electron-Donating Groups (EDGs): Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the naphthalene or benzimidazole moiety generally leads to an increase in the fluorescence quantum yield.[1][4] This is attributed to the enhancement of the intramolecular charge transfer character of the excited state, which can increase the radiative decay rate.

-

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups (e.g., -NO₂, -CN) can sometimes lead to a decrease in quantum yield by promoting non-radiative decay pathways, such as intersystem crossing to the triplet state.

The Influence of the Solvent Environment: Solvatochromism and the Lippert-Mataga Relationship

The polarity of the solvent can have a profound effect on the photophysical properties of these derivatives. A significant red-shift in the emission spectrum with increasing solvent polarity is often observed, a phenomenon known as positive solvatochromism. This is a hallmark of an excited state with a larger dipole moment than the ground state, consistent with an ICT process.

The Lippert-Mataga equation provides a powerful tool to quantify this effect and to estimate the change in dipole moment upon excitation (Δµ).[1]

Lippert-Mataga Equation:

Δν = ν_abs - ν_em = (2Δµ² / hca³) * Δf + constant

where:

-

Δν is the Stokes shift (difference in wavenumber between absorption and emission maxima)

-

Δµ is the change in dipole moment

-

h is Planck's constant

-

c is the speed of light

-

a is the Onsager cavity radius

-

Δf is the solvent polarity parameter

A linear plot of the Stokes shift (Δν) against the solvent polarity parameter (Δf) for a series of solvents provides evidence for the ICT nature of the excited state and allows for the calculation of Δµ. A larger slope indicates a greater change in dipole moment and a more pronounced ICT character.

Diagram of Factors Influencing Quantum Yield

Caption: Key factors influencing the quantum yield of naphthyl-benzimidazoles.

Quantifying Luminescence: A Protocol for Relative Quantum Yield Measurement

The accurate determination of the fluorescence quantum yield is crucial for characterizing and comparing different fluorophores. The relative method, which compares the fluorescence of the sample to that of a well-characterized standard, is a widely used and reliable technique.[5] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for excitation in the UV region.

Diagram of the Quantum Yield Measurement Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Experimental Protocol: Relative Quantum Yield Measurement

-

Preparation of Stock Solutions: Prepare stock solutions of the 2-(naphthalen-1-yl)-1H-1,3-benzodiazole derivative (sample) and the quantum yield standard (e.g., quinine sulfate) in the same solvent.

-

Preparation of Dilute Solutions: Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorbance spectra of all prepared solutions. Note the absorbance at the excitation wavelength (λ_ex).

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

-

Quantum Yield Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φf_std is the known quantum yield of the standard.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical checkpoint. A linear relationship confirms that there are no significant inner filter effects or aggregation phenomena in the concentration range studied.

Data Compendium: Quantum Yields of Representative Derivatives

The following table summarizes the photophysical properties of selected 2-(naphthalen-1-yl)-1H-1,3-benzodiazole derivatives. This data is compiled from the literature and serves as a reference for understanding structure-property relationships.

| Derivative | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |

| 1 | None | Dichloromethane | 335 | 390 | 4400 | 0.45 | [1] |

| 2 | 4'-methoxy (on naphthalene) | Dichloromethane | 340 | 405 | 4600 | 0.62 | [1] |

| 3 | 5-nitro (on benzimidazole) | Dichloromethane | 350 | 450 | 6500 | 0.15 | Hypothetical |

(Note: Data for derivative 3 is hypothetical to illustrate the expected trend for an electron-withdrawing group.)

Concluding Remarks and Future Outlook

The 2-(naphthalen-1-yl)-1H-1,3-benzodiazole scaffold represents a versatile and promising platform for the development of novel fluorophores. Their readily tunable synthesis and sensitive photophysical response to structural and environmental changes make them highly attractive for a range of applications, from biological imaging to materials science.

This guide has provided a comprehensive overview of the key aspects governing the quantum yield of these derivatives, from their synthesis to the detailed protocols for their photophysical characterization. By understanding the interplay of substituent effects, solvent polarity, and molecular rigidity, researchers can rationally design and synthesize new compounds with optimized luminescent properties tailored for specific applications.

The continued exploration of this fascinating class of molecules, particularly the synthesis of new derivatives with diverse electronic properties and the investigation of their excited-state dynamics using advanced spectroscopic techniques, will undoubtedly unlock even greater potential in the years to come.

References

- Eren, E. (n.d.). Research profile of Esin EREN. ResearchGate.

- Erten-Ela, S., Ozcelik, S., & Eren, E. (2011). Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. Journal of Fluorescence, 21(4), 1565–1573.

- Preston, P. N. (1994). Synthesis and photophysical properties of fluorescent 2‐aryl‐1,3‐dialkylbenzimidazolium ions and a l‐alkyl‐2‐arylbenzimidazole with excited state intramolecular proton‐transfer. Journal of Heterocyclic Chemistry, 31(4), 845-850.

- Kumar, A., & El-Adwy, A. (2020). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology, 13(9), 4163-4168.

- Li, J., et al. (2010). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Dyes and Pigments, 84(2), 148-153.

-

Erten-Ela, S., & Ozcelik, S. (2011). Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. CORE. Retrieved from [Link]

- Jayamoorthy, K., et al. (2014). 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o655.

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

Sources

Biological Activity of Naphthalene-Substituted Benzimidazoles: A Technical Guide

Executive Summary

The fusion of benzimidazole and naphthalene moieties creates a "privileged scaffold" in medicinal chemistry. This hybrid pharmacophore leverages the DNA-binding affinity of the planar naphthalene ring (via

Part 1: Rational Design & Chemical Architecture

The Hybrid Pharmacophore Concept

The biological potency of naphthalene-substituted benzimidazoles stems from their ability to act as DNA intercalators .

-

Naphthalene Moiety: Provides a large, planar hydrophobic surface area that facilitates insertion between DNA base pairs (intercalation).

-

Benzimidazole Core: Acts as a hydrogen bond donor/acceptor, interacting with the minor groove of DNA or active sites of enzymes like Topoisomerase II.[1]

-

Linker Chemistry: The C-2 position of the benzimidazole ring is the critical substitution point. Direct linkage (2-naphthyl) or spacer-linked derivatives dictate the flexibility and binding affinity.

Synthesis Strategy: Oxidative Condensation

The most robust method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with naphthaldehydes.

Visualization: Synthesis Pathway

Caption: One-pot oxidative condensation synthesis of naphthalene-benzimidazole hybrids.

Part 2: Therapeutic Landscape & SAR

Anticancer Activity: The Topoisomerase Connection

Research indicates that these derivatives primarily target Topoisomerase II , an enzyme critical for DNA replication. The planar structure mimics traditional intercalators like doxorubicin but often with lower cardiotoxicity.

Key Data Summary (Cytotoxicity):

| Cell Line | Tissue Origin | Typical IC50 Range (µM) | Mechanism of Action |

| MCF-7 | Breast Adenocarcinoma | 0.078 - 5.2 µM | Apoptosis induction; G2/M phase arrest |

| A549 | Lung Carcinoma | 0.08 - 2.0 µM | Topoisomerase II inhibition |

| HepG2 | Liver Carcinoma | 0.5 - 10 µM | DNA Intercalation |

| HEK293 | Embryonic Kidney (Normal) | > 50 µM | Demonstrates selectivity (Safety profile) |

Note: Data ranges reflect varying substitutions on the benzimidazole nitrogen (e.g., alkyl chains increase lipophilicity).

Antimicrobial Activity

These compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi.

-

Target: Inhibition of bacterial DNA gyrase and cell wall transpeptidase.

-

Potency: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the benzimidazole ring often show lower MIC values (12.5 - 50 µg/mL) against MRSA (Methicillin-resistant S. aureus).

Part 3: Experimental Protocols

Protocol: Synthesis of 2-(Naphthalen-2-yl)-1H-benzimidazole

Objective: To synthesize the core scaffold with high purity (>95%).

Reagents:

-

o-Phenylenediamine (10 mmol)

-

2-Naphthaldehyde (10 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (10 mmol)

-

Ethanol or DMF (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.08g of o-phenylenediamine and 1.56g of 2-naphthaldehyde in 30 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Add 1.90g of Na₂S₂O₅ dissolved in minimal water to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Pour the reaction mixture into crushed ice-water (100 mL). A solid precipitate will form immediately.

-

Filtration & Wash: Filter the solid under vacuum. Wash with cold water (3x) to remove unreacted bisulfite.

-

Purification: Recrystallize from hot ethanol to yield needle-shaped crystals.

-

Validation: Melting point should be sharp (approx. 218-220°C).

-

Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value against cancer cell lines (e.g., MCF-7).[2]

Methodology:

-

Seeding: Seed MCF-7 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells reduces MTT to purple formazan.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Analysis: Plot Log(concentration) vs. % Viability to calculate IC50 using non-linear regression.

-

Part 4: Mechanism of Action (Visualized)

The dual-action mechanism involves DNA intercalation followed by enzyme stabilization, leading to cell death.

Visualization: Apoptotic Signaling Pathway

Caption: Mechanism of action showing DNA intercalation and Topoisomerase II poisoning leading to apoptosis.

References

-

International Science Community Association. Biological activities of benzimidazole derivatives: A review.

-

ACG Publications. Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives.

-

National Institutes of Health (PMC). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones.

-

National Institutes of Health (PubMed). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.

-

European Journal of Medicinal Chemistry. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.

Sources

The 2-Substituted Benzimidazole Scaffold: Historical Genesis, Synthetic Evolution, and Pharmaceutical Utility

[1]

Executive Summary

The 1,3-benzodiazole (benzimidazole) moiety represents one of the most enduring "privileged structures" in medicinal chemistry. Defined by the fusion of a benzene ring with an imidazole ring, this bicyclic system offers a unique physicochemical profile—amphoteric nature, high stability, and rich hydrogen-bonding potential—that mimics naturally occurring purines.

This whitepaper provides a technical deep-dive into the 2-substituted benzimidazole class. We trace its trajectory from the dye-chemistry experiments of the late 19th century to its central role in modern pharmacotherapy (e.g., Omeprazole, Telmisartan). Special emphasis is placed on the causality of discovery : how specific synthetic capabilities drove biological exploration, and how mechanistic insights (specifically pKa modulation) unlocked multi-billion-dollar therapeutic classes.

Historical Genesis: The 19th Century Origins

The discovery of the benzimidazole core was not a singular "eureka" moment but a result of the systematic exploration of aromatic amines in the German chemical industry of the 1870s.

The Hobrecker Synthesis (1872)

The first documented synthesis of a benzimidazole was reported by Hobrecker in 1872.[1][2] Working with nitrated ethylidene dianiline, Hobrecker utilized a reductive cyclization approach.

-

Reaction: Reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl).[2][3]

-

Product: 2,5-dimethyl-1H-benzimidazole.[4]

-

Significance: This established the feasibility of the fused 5,6-membered ring system, though the structural assignment required later verification.

The Ladenburg Rationalization (1875)

Shortly after, Albert Ladenburg formalized the general synthesis by condensing 1,2-diaminobenzene (o-phenylenediamine) with carboxylic acids. This method, later refined as the Phillips Condensation (1928) , remains the industrial standard. Ladenburg’s work was crucial because it proved that the 2-position carbon originated from the carboxylic acid source, allowing chemists to introduce diversity at this position systematically.

Synthetic Evolution: From Condensation to C-H Activation

The synthetic accessibility of the 2-position is the primary driver of this scaffold's utility.

The Phillips Condensation (Classic)

The "workhorse" reaction involves the condensation of o-phenylenediamine with a carboxylic acid (or nitrile/anhydride) under strong acidic conditions (4N HCl or Polyphosphoric Acid).

-

Mechanism: N-acylation followed by acid-catalyzed cyclodehydration.

-

Limitation: Harsh conditions often degrade sensitive functional groups on the 2-substituent.

The Weidenhagen Reaction & Oxidative Cyclization

To accommodate sensitive aldehydes, Weidenhagen introduced a method using copper(II) acetate as an oxidant. This allows the use of aldehydes instead of acids, proceeding via an imine intermediate followed by oxidative ring closure.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between classical and modern synthetic strategies.

Caption: Comparison of the classical Phillips condensation (Red) versus oxidative cyclization routes (Green) for accessing 2-substituted benzimidazoles.

The Pharmacological Renaissance

The transition of benzimidazoles from dyes to drugs occurred in three distinct waves, each exploiting a specific physicochemical property of the 2-substituted core.

Wave 1: Anthelmintics and the Vitamin B12 Connection (1950s-1960s)

The discovery that 5,6-dimethylbenzimidazole serves as the axial ligand coordinating Cobalt in Vitamin B12 (cyanocobalamin) validated the scaffold as "biologically privileged."

-

Thiabendazole (1961): Researchers at Merck, led by Brown, synthesized 2-(4-thiazolyl)benzimidazole.

-

Mechanism: Inhibition of fumarate reductase and disruption of microtubule polymerization (binding to

-tubulin). -

Impact: The first broad-spectrum anthelmintic and fungicide.[5]

Wave 2: Proton Pump Inhibitors (The pKa Switch)

The most commercially significant application arose from AstraZeneca's search for anti-secretory agents.

-

Lead Compound: Timoprazole (a pyridylmethylsulfinyl benzimidazole).

-

The Breakthrough (Omeprazole): Chemists realized that the benzimidazole ring acts as a pKa switch .

-

Neutral pH (Blood): The molecule is lipophilic and inactive (Prodrug).

-

Acidic pH (Parietal Cell Canaliculus): The benzimidazole nitrogen becomes protonated (pKa ~ 4-5), triggering an intramolecular rearrangement to a reactive sulfenamide.

-

Action: The sulfenamide forms a covalent disulfide bond with the H+/K+-ATPase (Proton Pump), irreversibly inhibiting acid secretion.[1]

-

Wave 3: Angiotensin II Receptor Blockers (ARBs)

In the 1990s, the biphenyl-tetrazole scaffold of Losartan was optimized by replacing the imidazole with a benzimidazole to improve lipophilicity and binding affinity.

-

Drugs: Candesartan, Telmisartan.

-

SAR Insight: The bulky benzimidazole core enhances hydrophobic contacts within the AT1 receptor pocket.

Technical Data & Protocols

Comparative Drug Data

| Drug Name | Discovery Year | 2-Substituent | Primary Target | Mechanism Type |

| Thiabendazole | 1961 | 4-Thiazolyl | Polymerization Inhibitor | |

| Omeprazole | 1979 | Pyridinyl-methyl-sulfinyl | H+/K+ ATPase | Covalent (Prodrug) |

| Albendazole | 1975 | Propylthio (modified) | Polymerization Inhibitor | |

| Telmisartan | 1998 | Biphenyl-methyl | AT1 Receptor | Competitive Antagonist |

Experimental Protocol: Modern Oxidative Synthesis

Standard Operating Procedure for the synthesis of 2-arylbenzimidazoles via Sodium Metabisulfite activation.

Rationale: Unlike the harsh Phillips condensation, this method works in mild aqueous media, suitable for generating libraries for SAR screening.

Reagents:

-

1,2-Phenylenediamine (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na2S2O5) (1.0 equiv)

-

Solvent: Ethanol/Water (1:1)

Workflow:

-

Preparation: Dissolve 1,2-phenylenediamine (10 mmol) and the aldehyde (10 mmol) in 30 mL of EtOH:H2O (1:1).

-

Activation: Add Na2S2O5 (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).

-

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (100g).

-

Isolation: The product precipitates as a solid. Filter under vacuum.

-

Purification: Recrystallize from hot ethanol.

-